molecular formula C21H16N4O4S B2417897 N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-89-8

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2417897
CAS No.: 852135-89-8
M. Wt: 420.44
InChI Key: SXKHLWIZTBSFRE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A. The disruption in the production of this coenzyme hampers various metabolic pathways within the bacterium.

Biochemical Pathways

The affected biochemical pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts the production of pantothenate, a precursor for CoA biosynthesis. This disruption affects the downstream production of CoA, which is a vital cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis and degradation.

Pharmacokinetics

In silico admet prediction has been carried out for this compound

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This makes the compound a potential candidate for the development of new anti-mycobacterial agents.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-19(20(27)22-16-7-3-5-14(9-16)13(2)26)30-21-23-18(11-24(12)21)15-6-4-8-17(10-15)25(28)29/h3-11H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKHLWIZTBSFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.